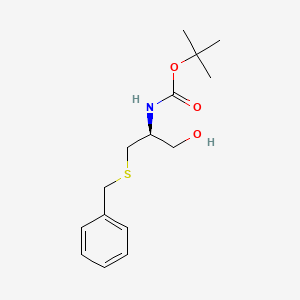

Boc-D-cys(bzl)-OL

Description

BenchChem offers high-quality Boc-D-cys(bzl)-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-cys(bzl)-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZQRZMTIJTPIY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)CSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)CSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-α-Boc-S-benzyl-D-cysteinol (Boc-D-Cys(Bzl)-OL)

Abstract: N-α-tert-butyloxycarbonyl-S-benzyl-D-cysteinol, commonly abbreviated as Boc-D-Cys(Bzl)-OL, is a strategically protected D-amino alcohol that serves as a critical building block in medicinal chemistry and peptide science. Its unique architecture, featuring a chiral D-configuration, an acid-labile Boc-protected amine, a stable benzyl-protected thiol, and a terminal hydroxyl group, offers researchers precise control in the synthesis of complex peptidomimetics and drug candidates. The D-enantiomeric form provides inherent resistance to enzymatic degradation, a highly desirable trait for enhancing the in vivo stability and therapeutic potential of peptide-based agents. This guide provides a comprehensive overview of the core properties, synthesis, characterization, applications, and handling of Boc-D-Cys(Bzl)-OL for professionals in drug development and chemical biology.

Core Physicochemical and Structural Properties

Boc-D-Cys(Bzl)-OL is a white to off-white solid at room temperature. The strategic placement of its protecting groups dictates its chemical reactivity and applications. The tert-butyloxycarbonyl (Boc) group on the alpha-amine is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid), while the S-benzyl (Bzl) group offers robust protection for the thiol side chain, requiring stronger acidic conditions like hydrogen fluoride (HF) for removal, thus providing orthogonality in synthetic strategies.[1][2][3]

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[(2S)-3-(benzylsulfanyl)-1-hydroxypropan-2-yl]carbamate | [4] |

| CAS Number | 198470-16-5 | [4] |

| Molecular Formula | C₁₅H₂₃NO₃S | [5] |

| Molecular Weight | 299.41 g/mol | |

| Appearance | White to off-white powder/solid | Inferred from[6] |

| Solubility | Soluble in methanol, DMSO, and other organic solvents | Inferred from[7] |

| Storage | 2-8 °C, in a tightly sealed container, protected from light and moisture | [] |

Synthesis and Purification

The synthesis of Boc-D-Cys(Bzl)-OL is most commonly achieved through the chemical reduction of its corresponding carboxylic acid precursor, N-α-Boc-S-benzyl-D-cysteine (Boc-D-Cys(Bzl)-OH). This transformation is a cornerstone of medicinal chemistry, converting a standard amino acid derivative into a versatile amino alcohol for further synthetic elaboration.

Rationale for Synthetic Strategy

The choice of a reducing agent is critical. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective for the selective reduction of carboxylic acids to primary alcohols in the presence of the Boc protecting group, which is stable to these conditions. The benzyl thioether is also inert to borane reduction. This selectivity is paramount to achieving a high yield of the desired product without compromising the carefully installed protecting groups.

General Synthetic Workflow

The workflow involves a straightforward reduction followed by an aqueous workup to quench the reaction and subsequent purification to isolate the final product.

Representative Experimental Protocol: Reduction

-

Reaction Setup: Dissolve Boc-D-Cys(Bzl)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.

-

Addition of Reducing Agent: Add a solution of borane-THF complex (approx. 1.5-2.0 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding methanol or water at 0°C, followed by dilute hydrochloric acid (HCl) to neutralize any remaining borane.

-

Extraction and Isolation: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure Boc-D-Cys(Bzl)-OL.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of Boc-D-Cys(Bzl)-OL before its use in sensitive applications like drug synthesis. This forms a self-validating system where each analysis provides complementary evidence of quality.

-

¹H NMR Spectroscopy: Proton NMR is used to confirm the molecular structure. The spectrum will exhibit characteristic signals: a singlet at ~1.4 ppm for the nine protons of the Boc group, aromatic protons of the benzyl group between 7.2-7.4 ppm, a singlet for the benzyl CH₂ protons around 3.7 ppm, and distinct multiplets for the cysteinol backbone protons (CH, CH₂, and OH).

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) mass spectrometry will typically show a protonated molecular ion [M+H]⁺ at m/z 299.41, confirming the correct mass.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase method provides high-resolution separation, allowing for the accurate quantification of the main product and any potential impurities.[9][10] It is significantly more powerful than TLC for quantitative analysis due to its higher resolution and sensitivity.[10]

| HPLC Parameter | Typical Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile in water (both with 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 254 nm |

| Column Temp. | 25-30 °C |

Applications in Research and Drug Development

The unique combination of a D-amino acid backbone and a terminal alcohol makes Boc-D-Cys(Bzl)-OL a highly valuable reagent.

Role in Peptide Synthesis

Boc-D-Cys(Bzl)-OL is primarily used as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). Unlike a standard amino acid, its terminal hydroxyl group does not participate in peptide bond formation as a carboxylic acid would. Instead, it can be used to cap a peptide chain or act as an anchor point for attaching other molecules.

Key Research Applications

-

Synthesis of Peptidomimetics and Enzyme Inhibitors: The D-configuration provides resistance to degradation by proteases, making it ideal for designing stable peptide-based drugs and enzyme inhibitors.[] The benzyl-protected thiol can be deprotected at a later stage to form disulfide bridges or for conjugation.

-

Bioconjugation: The terminal hydroxyl group serves as a versatile chemical handle. It can be functionalized to link the peptide to other entities such as imaging agents, nanoparticles, or cytotoxic drugs for targeted delivery applications.[]

-

Drug Development: This molecule is a cornerstone in synthesizing drug candidates where stability and specific stereochemistry are paramount for biological activity.[] Its incorporation can alter the conformation and binding properties of a peptide, leading to novel therapeutic solutions.

Safe Handling and Storage

As with all laboratory chemicals, proper handling procedures must be followed. The toxicological properties of Boc-D-Cys(Bzl)-OL have not been thoroughly investigated, so caution is advised.[5]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the compound.[6]

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[5]

-

Ingestion: If conscious, rinse mouth with water. Do not induce vomiting. Seek medical attention.[5]

-

-

Storage Conditions: Store in a cool (2-8 °C), dry, and well-ventilated area in a tightly closed container.[]

-

Incompatibilities: Avoid contact with strong oxidizing agents, as they can react with the thioether.[11]

Conclusion

N-α-Boc-S-benzyl-D-cysteinol is more than a simple protected amino alcohol; it is a precision tool for the modern medicinal chemist. Its combination of stability-enhancing D-configuration and orthogonal protecting groups provides the control and flexibility needed to construct sophisticated molecular architectures. For researchers and drug development professionals, Boc-D-Cys(Bzl)-OL is an enabling reagent that opens the door to novel peptidomimetics and bioconjugates with improved therapeutic profiles, pushing the boundaries of peptide-based medicine.

References

-

Carl ROTH. Safety Data Sheet: Boc-L-Cysteine-(4-Mbzl). [Link]

-

Capot Chemical Co., Ltd. Material Safety Data Sheet: Boc-D-Cys(Bzl)-OH. (2019-09-27). [Link]

-

Aapptec Peptides. Boc-Cys(Bzl)-OH [5068-28-0]. [Link]

-

Capot Chemical. Specifications of Boc-D-Cys(Bzl)-OH. [Link]

-

Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

-

Thieme. 4 Synthesis of Peptides. [Link]

-

Otto Chemie Pvt. Ltd. Boc-s-benzyl-l-cysteine, 98%. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

GlpBio. Boc-D-Cys(Bzl)-ol | Cas# 198470-16-5. [Link]

-

Advent Chembio. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

PubChem. N-tert-Butyloxycarbonyl-S-benzylcysteine. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

Sources

- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. glpbio.cn [glpbio.cn]

- 5. biosynth.com [biosynth.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. carlroth.com [carlroth.com]

An In-depth Technical Guide to N-Boc-S-benzyl-D-cysteinol: A Chiral Building Block for Advanced Peptide Synthesis

Introduction: The Strategic Importance of Boc-D-cys(bzl)-OL in Peptide Chemistry

In the landscape of modern peptide science and therapeutic drug development, the demand for sophisticated molecular building blocks that offer enhanced stability, functionality, and stereochemical control is paramount. N-α-(tert-Butoxycarbonyl)-S-benzyl-D-cysteinol, commonly abbreviated as Boc-D-cys(bzl)-OL, has emerged as a critical chiral precursor for the synthesis of complex peptides and peptidomimetics. This technical guide provides an in-depth exploration of the structure, synthesis, and application of this versatile amino alcohol, tailored for researchers, chemists, and professionals in the field of drug discovery.

The strategic incorporation of a D-amino acid derivative into a peptide backbone is a well-established strategy to confer resistance against enzymatic degradation by proteases, thereby significantly enhancing the in vivo half-life and therapeutic efficacy of peptide-based drugs. Furthermore, the terminal alcohol functionality of Boc-D-cys(bzl)-OL, in place of a carboxylic acid, allows for the synthesis of peptide alcohols and depsipeptides, or serves as a versatile handle for bioconjugation and surface immobilization. The dual protection scheme, featuring the acid-labile Boc group on the α-amine and the stable benzyl group on the sulfur side-chain, renders it an ideal component for the classical Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1][2][3]

This guide will elucidate the fundamental physicochemical properties of Boc-D-cys(bzl)-OL, provide a detailed, field-proven protocol for its synthesis and purification, outline methods for its analytical characterization, and discuss its applications in the rational design of novel peptide-based therapeutics.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of Boc-D-cys(bzl)-OL is essential for its effective handling, storage, and application in synthesis.

Chemical Structure

The molecular structure of Boc-D-cys(bzl)-OL is characterized by a D-cysteine backbone where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, the thiol side-chain is protected by a benzyl (Bzl) group, and the C-terminus is a primary alcohol.

Caption: Chemical structure of N-Boc-S-benzyl-D-cysteinol.

Quantitative Physicochemical Data

The key physicochemical properties of Boc-D-cys(bzl)-OL are summarized in the table below. This data is critical for reaction setup, solvent selection, and purification procedures.

| Property | Value |

| Chemical Formula | C₁₅H₂₃NO₃S |

| Molecular Weight | 297.4 g/mol |

| CAS Number | 198470-16-5 |

| Appearance | White to off-white solid |

| Melting Point | 65-70 °C |

| Optical Rotation ([α]D²⁰) | +19 ± 1° (c=1 in Methanol) |

| Purity (HPLC) | ≥ 98% |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |

Synthesis and Purification: A Robust and Reproducible Protocol

The most common and efficient laboratory-scale synthesis of Boc-D-cys(bzl)-OL involves the reduction of its corresponding carboxylic acid precursor, N-Boc-S-benzyl-D-cysteine (Boc-D-Cys(Bzl)-OH). A mixed anhydride approach followed by reduction with sodium borohydride is a reliable method that preserves the stereochemical integrity of the chiral center.

Causality in Experimental Design

The choice of a two-step, one-pot procedure involving the formation of a mixed anhydride intermediate is deliberate. Direct reduction of the carboxylic acid with strong reducing agents like lithium aluminum hydride can be challenging to control and may lead to side reactions. The conversion of the carboxylic acid to a more reactive mixed anhydride allows for the use of the milder and more selective reducing agent, sodium borohydride. 1,1'-Carbonyldiimidazole (CDI) is an excellent activating agent as its byproducts are gaseous (imidazole and CO₂), simplifying the workup. The use of an aqueous solution of sodium borohydride at a reduced temperature (0 °C) ensures a controlled reduction and minimizes the risk of over-reduction or side reactions.

Detailed Step-by-Step Synthesis Protocol

Materials:

-

N-Boc-S-benzyl-D-cysteine (Boc-D-Cys(Bzl)-OH)

-

1,1'-Carbonyldiimidazole (CDI)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Activation of the Carboxylic Acid:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-S-benzyl-D-cysteine (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Add 1,1'-carbonyldiimidazole (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of CO₂ ceases and TLC analysis indicates complete formation of the imidazolide intermediate.

-

-

Reduction to the Alcohol:

-

Cool the reaction mixture back to 0 °C.

-

In a separate flask, prepare a solution of sodium borohydride (2-3 equivalents) in water.

-

Add the aqueous sodium borohydride solution dropwise to the stirred reaction mixture at 0 °C.

-

After the addition is complete, stir the reaction for an additional 30-60 minutes at 0 °C. Monitor the progress of the reduction by TLC.

-

-

Workup and Extraction:

-

Carefully quench the reaction by the slow, dropwise addition of 1N HCl until the pH of the aqueous layer is approximately 2-3.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude Boc-D-cys(bzl)-OL by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a white solid.

-

Caption: Workflow for the synthesis of Boc-D-cys(bzl)-OL.

Analytical Characterization for Quality Control

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized Boc-D-cys(bzl)-OL.

-

Thin-Layer Chromatography (TLC): A rapid and effective technique for monitoring reaction progress and assessing the purity of column chromatography fractions.

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product. A chiral HPLC method can be employed to confirm the enantiomeric excess.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR provides a detailed map of the proton environment, confirming the presence of the Boc, benzyl, and cysteinol protons in the correct ratios and chemical shifts.

-

¹³C NMR confirms the carbon framework of the molecule.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound, confirming its identity.

-

Optical Rotation: Measurement of the specific rotation confirms the D-configuration of the chiral center.

Caption: Logical flow for the quality control of Boc-D-cys(bzl)-OL.

Applications in Peptide Science and Drug Discovery

The unique structural features of Boc-D-cys(bzl)-OL make it a valuable tool in several areas of peptide research and drug development.

Solid-Phase Peptide Synthesis (SPPS)

Boc-D-cys(bzl)-OL is primarily utilized in the Boc/Bzl strategy of SPPS.[1][2] In this approach, the N-terminal Boc group is used for temporary protection and is removed with a mild acid like trifluoroacetic acid (TFA) at each cycle of amino acid addition. The S-benzyl group, being more robust, remains intact throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin using a strong acid such as hydrogen fluoride (HF).[3][4] The incorporation of a D-amino alcohol at the C-terminus can significantly increase the proteolytic stability of the resulting peptide.[5]

Drug Development and Bioconjugation

In drug discovery, the incorporation of D-amino acids and non-standard functionalities is a key strategy for developing peptide-based therapeutics with improved pharmacokinetic profiles.[5] The terminal alcohol of Boc-D-cys(bzl)-OL can be used to form ester linkages, creating depsipeptides with altered conformational and stability properties. Furthermore, after deprotection of the benzyl group, the free thiol on the cysteine side-chain serves as a nucleophilic handle for site-specific bioconjugation to carrier molecules, imaging agents, or cytotoxic payloads for targeted drug delivery.

Conclusion

N-Boc-S-benzyl-D-cysteinol is a strategically important and versatile building block for the synthesis of advanced peptides and peptidomimetics. Its D-configuration provides a means to enhance the enzymatic stability of synthetic peptides, while its terminal alcohol and protected thiol functionalities offer diverse opportunities for further chemical modification. The robust synthesis protocol and clear analytical characterization methods outlined in this guide provide researchers and drug development professionals with the necessary tools to confidently employ Boc-D-cys(bzl)-OL in their pursuit of novel and effective peptide-based therapeutics.

References

-

Sunresin. Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

-

LifeTein. Basic Peptides synthesis introduction. Retrieved from [Link]

-

aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Bentham Science Publishers. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, 5(2), 115-117. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

-

aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Organic Syntheses. 3 - Organic Syntheses Procedure. Retrieved from [Link]

- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

- Google Patents. (2006). Method for reducing acid into alcohol by sodium borohydride.

- Google Patents. (2006). Process for preparing Boc protected amino acid by (Boc) O.

-

Texas Biogene. Boc-D-Cys(Bzl)-ol - 5g. Retrieved from [Link]

Sources

Synthesis of Boc-D-cysteinol(Bzl): A Technical Guide for Advanced Research

Abstract

This comprehensive technical guide details the synthesis, purification, and characterization of N-α-(tert-Butoxycarbonyl)-S-benzyl-D-cysteinol, commonly referred to as Boc-D-cysteinol(Bzl). This chiral amino alcohol is a valuable building block in medicinal chemistry and drug development, frequently incorporated into complex peptides and small molecule therapeutics to enhance biological activity and metabolic stability. The described methodology is centered around the robust and scalable reduction of the corresponding protected amino acid, N-α-(tert-Butoxycarbonyl)-S-benzyl-D-cysteine, via a mixed anhydride intermediate. This guide provides not only a step-by-step protocol but also delves into the mechanistic rationale behind the procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

Introduction: The Significance of Boc-D-cysteinol(Bzl) in Modern Drug Discovery

The strategic incorporation of modified amino acid derivatives is a cornerstone of modern medicinal chemistry. Boc-D-cysteinol(Bzl) is a prime example of such a critical building block. The presence of the D-enantiomeric configuration can significantly increase the proteolytic stability of resulting peptides, a crucial attribute for therapeutic candidates.[1] The orthogonal protecting group strategy, employing the acid-labile Boc group for the amine and the stable benzyl group for the thiol, allows for selective deprotection and further synthetic manipulations.[2] The primary alcohol functionality, derived from the reduction of the native carboxylic acid, serves as a versatile handle for esterification, etherification, or incorporation into various pharmacophores.

This guide focuses on a widely applicable and reliable synthetic route: the reduction of the carboxylic acid of Boc-D-cysteine(Bzl)-OH. While potent reducing agents like lithium aluminum hydride can achieve this transformation, they often exhibit poor functional group tolerance. A milder and more chemoselective approach involves the activation of the carboxylic acid as a mixed anhydride, followed by reduction with sodium borohydride. This method is known to proceed with minimal risk of racemization, a critical consideration when synthesizing chiral molecules.

The Synthetic Pathway: A Mechanistic Overview

The conversion of Boc-D-cysteine(Bzl)-OH to Boc-D-cysteinol(Bzl) is a two-step, one-pot process. The underlying principle is to transform the relatively unreactive carboxylate into a highly electrophilic species that is readily attacked by the mild hydride donor, sodium borohydride.

Step 1: Activation of the Carboxylic Acid via Mixed Anhydride Formation

The synthesis commences with the reaction of the starting material, Boc-D-cysteine(Bzl)-OH, with a chloroformate, typically isobutyl chloroformate, in the presence of a tertiary amine base such as N-methylmorpholine (NMM). This reaction, conducted at low temperatures to minimize side reactions, generates a mixed carbonic-carboxylic anhydride. The NMM serves to deprotonate the carboxylic acid, forming a carboxylate that then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isobutyl chloroformate. The resulting mixed anhydride is significantly more reactive towards nucleophilic attack than the original carboxylic acid.

Step 2: Chemoselective Reduction with Sodium Borohydride

Once the mixed anhydride is formed in situ, the reaction mixture is treated with an aqueous solution of sodium borohydride. The hydride (H⁻) from the borohydride selectively attacks the more electrophilic carboxylic carbonyl of the mixed anhydride, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, releasing carbon dioxide and the isobutoxide, to yield the desired primary alcohol, Boc-D-cysteinol(Bzl). This method is highly effective for the reduction of N-protected amino acids to their corresponding amino alcohols.

Caption: Overall workflow for the synthesis of Boc-D-cysteinol(Bzl).

Experimental Protocol

This protocol is adapted from established procedures for the reduction of N-protected amino acids.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Boc-D-cysteine(Bzl)-OH | ≥98% | e.g., Combi-Blocks |

| Isobutyl chloroformate | ≥98% | e.g., Sigma-Aldrich |

| N-Methylmorpholine (NMM) | ≥99%, redistilled | e.g., Sigma-Aldrich |

| Sodium borohydride (NaBH₄) | ≥98% | e.g., Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich |

| Ethyl acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | e.g., Fisher Scientific |

| Brine (Saturated NaCl) | ACS Grade | e.g., Fisher Scientific |

| Magnesium Sulfate (MgSO₄) | Anhydrous | e.g., Fisher Scientific |

| Silica Gel | 60 Å, 230-400 mesh | e.g., Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Boc-D-cysteine(Bzl)-OH (e.g., 10.0 g, 32.1 mmol).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, 100 mL).

-

Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.

-

Base Addition: Add N-methylmorpholine (NMM) (3.54 mL, 32.1 mmol, 1.0 eq) dropwise to the stirred solution, maintaining the temperature at -15 °C.

-

Activation: Slowly add isobutyl chloroformate (4.18 mL, 32.1 mmol, 1.0 eq) dropwise over 10 minutes. Ensure the internal temperature does not rise above -10 °C. A white precipitate of N-methylmorpholine hydrochloride will form. Stir the resulting suspension for an additional 15 minutes at -15 °C to ensure complete formation of the mixed anhydride.

-

Reduction: In a separate flask, prepare a solution of sodium borohydride (2.43 g, 64.2 mmol, 2.0 eq) in water (25 mL). Add this solution dropwise to the reaction mixture at -15 °C. Vigorous gas evolution (hydrogen) will be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product, Boc-D-cysteinol(Bzl), will have a higher Rf value than the starting carboxylic acid.

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of 1 M HCl (aq) until the pH is approximately 7.

-

Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or a waxy solid.

Purification

The crude Boc-D-cysteinol(Bzl) can be purified by flash column chromatography on silica gel.

-

Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) is typically effective.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain Boc-D-cysteinol(Bzl) as a white to off-white solid.

Characterization of Boc-D-cysteinol(Bzl)

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Expected Value |

| Chemical Name | (R)-tert-Butyl (1-(benzylthio)-3-hydroxypropan-2-yl)carbamate |

| Molecular Formula | C₁₅H₂₃NO₃S |

| Molecular Weight | 297.41 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 198470-16-5 |

Spectroscopic Data

The following data are typical for Boc-D-cysteinol(Bzl).

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.35-7.20 (m, 5H, Ar-H)

-

δ 5.0 (br s, 1H, NH)

-

δ 3.75 (s, 2H, Ar-CH₂)

-

δ 3.70-3.55 (m, 3H, CH-CH₂OH)

-

δ 2.70-2.55 (m, 2H, S-CH₂)

-

δ 2.10 (br s, 1H, OH)

-

δ 1.45 (s, 9H, C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 156.0 (C=O, carbamate)

-

δ 138.0 (Ar-C)

-

δ 129.0 (Ar-CH)

-

δ 128.5 (Ar-CH)

-

δ 127.2 (Ar-CH)

-

δ 80.0 (C(CH₃)₃)

-

δ 64.0 (CH₂OH)

-

δ 52.0 (CH-NH)

-

δ 36.5 (Ar-CH₂)

-

δ 35.0 (S-CH₂)

-

δ 28.4 (C(CH₃)₃)

-

-

Mass Spectrometry (ESI+): m/z = 298.1 [M+H]⁺, 320.1 [M+Na]⁺

Caption: Key methods for the characterization of Boc-D-cysteinol(Bzl).

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents and solvents mentioned in this protocol.

-

Fume Hood: All steps of the synthesis should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Isobutyl chloroformate is corrosive and lachrymatory. Handle with extreme care.

-

Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it to the reaction mixture in a controlled manner.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Conclusion

The synthesis of Boc-D-cysteinol(Bzl) via the mixed anhydride reduction of its corresponding carboxylic acid is a reliable and efficient method suitable for laboratory-scale production. This guide provides a detailed, mechanistically-grounded protocol that, when followed with care, will yield the desired product in high purity. The availability of this chiral building block is crucial for the advancement of research in peptide science and the development of novel therapeutics.

References

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]

Sources

A Technical Guide to Boc-D-Cys(Bzl)-OL and Boc-D-Cys(Bzl)-OH: Strategic Building Blocks in Peptide and Drug Development

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the success of a synthetic strategy and the ultimate biological activity of the target molecule. Among the vast arsenal of amino acid derivatives, Boc-D-Cys(Bzl)-OH and its corresponding alcohol, Boc-D-Cys(Bzl)-OL, represent a fascinating case study in how a subtle change in a functional group can dramatically alter the synthetic utility and biological implications of a molecule. This in-depth technical guide provides a comprehensive analysis of the core differences, applications, and strategic considerations when employing these two crucial cysteine derivatives.

The Core Chemical Distinction: Carboxylic Acid vs. Primary Alcohol

At the heart of the comparison between Boc-D-Cys(Bzl)-OH and Boc-D-Cys(Bzl)-OL lies the fundamental difference between a carboxylic acid and a primary alcohol at the C-terminus. This seemingly minor alteration has profound implications for the reactivity, structural properties, and potential applications of these molecules.

Boc-D-Cys(Bzl)-OH , or N-α-(tert-Butoxycarbonyl)-S-benzyl-D-cysteine, is a cornerstone of peptide synthesis, particularly within the Boc/Bzl protection strategy.[1][2] The presence of the C-terminal carboxylic acid allows for the formation of peptide bonds through activation and subsequent coupling to the N-terminus of another amino acid or peptide fragment.[]

Boc-D-Cys(Bzl)-OL , or (S)-tert-butyl (1-(benzylthio)-3-hydroxypropan-2-yl)carbamate, is the corresponding amino alcohol. The replacement of the carboxylic acid with a primary alcohol removes the ability to form a peptide bond at this position, thereby terminating peptide chain elongation. This makes it a valuable tool for C-terminal modification of peptides, leading to molecules with altered pharmacokinetic and pharmacodynamic profiles.[4][5]

Below is a comparative table summarizing the key physicochemical properties of these two compounds.

| Property | Boc-D-Cys(Bzl)-OH | Boc-D-Cys(Bzl)-OL |

| Molecular Formula | C₁₅H₂₁NO₄S[6] | C₁₅H₂₃NO₃S[7] |

| Molecular Weight | 311.40 g/mol [6] | 297.42 g/mol |

| CAS Number | 102830-49-9[6] | 198470-16-5[7] |

| Appearance | White to off-white crystalline powder[8] | White solid |

| Melting Point | 81 - 87 °C[8] | Not widely reported, expected to be different from the acid |

| Solubility | Soluble in DMF, DCM, THF; limited water solubility[9] | Expected to be soluble in similar organic solvents |

| Reactivity | Carboxylic acid allows for activation and amide bond formation.[] | Primary alcohol can undergo oxidation, esterification, or etherification. |

| Primary Application | Building block in solid-phase and solution-phase peptide synthesis.[1][2] | C-terminal modification of peptides, synthesis of peptidomimetics and peptide-drug conjugates.[4][] |

Synthetic Landscape: From Acid to Alcohol and Their Roles in Peptide Chemistry

The synthetic relationship between Boc-D-Cys(Bzl)-OH and Boc-D-Cys(Bzl)-OL is a classic example of the reduction of a carboxylic acid to a primary alcohol. This transformation is a key step in accessing the unique properties of the amino alcohol.

The Genesis of an Amino Alcohol: Reduction of Boc-D-Cys(Bzl)-OH

The conversion of N-protected amino acids to their corresponding amino alcohols is a well-established synthetic route.[7][11] While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this, milder and more selective methods are often preferred to avoid side reactions.[6] A common and efficient method involves the activation of the carboxylic acid followed by reduction with sodium borohydride (NaBH₄).[7]

A particularly effective one-pot method utilizes 1,1'-carbonyldiimidazole (CDI) as the activating agent. The carboxylic acid first reacts with CDI to form a highly reactive acylimidazolide intermediate. This intermediate is then reduced in situ by the addition of sodium borohydride. This method is advantageous due to its short reaction time, ease of work-up, and minimal risk of racemization.[7]

Caption: One-pot synthesis of Boc-D-Cys(Bzl)-OL from Boc-D-Cys(Bzl)-OH.

Boc-D-Cys(Bzl)-OH in Mainstream Peptide Synthesis

Boc-D-Cys(Bzl)-OH is a workhorse in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS).[1] In this approach, the N-α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable groups, such as the benzyl (Bzl) group for the cysteine thiol.[12][13]

The synthesis cycle involves the following key steps:

-

Deprotection: The Boc group of the resin-bound amino acid is removed with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[12]

-

Neutralization: The resulting ammonium salt is neutralized with a tertiary amine base.[12]

-

Coupling: The incoming Boc-D-Cys(Bzl)-OH is activated with a coupling reagent (e.g., DCC, HBTU) and reacted with the free amino group of the resin-bound peptide.[]

-

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed simultaneously using a strong acid like hydrofluoric acid (HF).[1]

Caption: The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) cycle.

Strategic Incorporation of Boc-D-Cys(Bzl)-OL

Boc-D-Cys(Bzl)-OL is employed when a C-terminal alcohol is desired in the final peptide or peptidomimetic. There are two primary strategies for its incorporation:

-

Direct Incorporation: For solution-phase synthesis, Boc-D-Cys(Bzl)-OL can be used as the starting C-terminal residue. The hydroxyl group can be protected if necessary for subsequent reactions.

-

Post-Synthetic Modification: A peptide can be synthesized using Boc-D-Cys(Bzl)-OH, and the C-terminal carboxylic acid can be reduced to the alcohol after the peptide has been assembled and cleaved from the resin. This approach is less common due to potential side reactions with other functional groups in the peptide.

Applications in Drug Development: The Impact of the C-Terminus

The choice between a C-terminal carboxylic acid and an alcohol is not merely a synthetic convenience; it is a strategic decision that can profoundly impact the biological properties of a peptide-based drug candidate.[4][5]

Enhanced Stability and Modified Pharmacokinetics

Peptides with a C-terminal carboxylic acid are susceptible to degradation by carboxypeptidases in vivo. Modifying the C-terminus to an alcohol can block this degradation pathway, thereby increasing the metabolic stability and in vivo half-life of the peptide therapeutic.[14] Furthermore, the removal of the negative charge of the carboxylate group can alter the overall polarity and lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Peptidomimetics and Altered Receptor Binding

The C-terminal alcohol can participate in different hydrogen bonding interactions with a target receptor compared to a carboxylic acid.[15] This can lead to altered binding affinity and selectivity. In the field of peptidomimetics, replacing the C-terminal amide bond with a more stable linkage or a different functional group is a common strategy to improve drug-like properties. The C-terminal alcohol of Boc-D-Cys(Bzl)-OL provides a versatile handle for such modifications.[16][17]

A Case Study: The Synthesis of Octreotide

A prominent example of the use of a C-terminal amino alcohol in a therapeutic peptide is Octreotide .[2][18] Octreotide is a synthetic analogue of the hormone somatostatin and is used to treat acromegaly and certain tumors. A key structural feature of octreotide is the presence of a C-terminal threoninol (an amino alcohol).[2] The synthesis of octreotide often involves the use of a pre-loaded resin with the C-terminal amino alcohol, highlighting the importance of building blocks like Boc-D-Cys(Bzl)-OL in the synthesis of complex peptide drugs.[19] The presence of the C-terminal alcohol in octreotide contributes to its enhanced stability and prolonged duration of action compared to native somatostatin.[1]

Peptide-Drug Conjugates (PDCs)

The hydroxyl group of a C-terminal amino alcohol can serve as a conjugation site for the attachment of cytotoxic drugs, imaging agents, or other moieties to create peptide-drug conjugates (PDCs).[20] This allows for the targeted delivery of a payload to specific cells or tissues that are recognized by the peptide portion of the conjugate.

Experimental Protocols

General Protocol for the Reduction of Boc-D-Cys(Bzl)-OH to Boc-D-Cys(Bzl)-OL

This protocol is adapted from a general procedure for the one-pot reduction of N-protected amino acids.[7]

-

Activation: To a solution of Boc-D-Cys(Bzl)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) in one portion at room temperature.

-

Stir the reaction mixture for 10-15 minutes at room temperature.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (5 equivalents) in water.

-

Add the NaBH₄ solution to the reaction mixture in one portion.

-

Stir the reaction for 30 minutes at 0 °C.

-

Work-up: Quench the reaction by the slow addition of 1N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure Boc-D-Cys(Bzl)-OL.

General Protocol for Coupling of Boc-D-Cys(Bzl)-OH in SPPS

This protocol outlines a single coupling cycle in a manual Boc/Bzl SPPS.

-

Resin Swelling: Swell the resin-bound peptide in dichloromethane (DCM).

-

Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM.

-

Neutralization: Neutralize the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM.

-

Washing: Wash the resin with DCM.

-

Coupling: In a separate vessel, pre-activate Boc-D-Cys(Bzl)-OH (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF).

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Washing: Wash the resin with DMF, DCM, and isopropanol.

-

Proceed to the next coupling cycle.

Conclusion

Boc-D-Cys(Bzl)-OH and Boc-D-Cys(Bzl)-OL are more than just two related chemical compounds; they represent two distinct strategic pathways in the design and synthesis of peptides and peptidomimetics. Boc-D-Cys(Bzl)-OH is the established and indispensable building block for the incorporation of S-benzyl-protected D-cysteine into peptide chains via conventional synthesis methods. In contrast, Boc-D-Cys(Bzl)-OL is a specialized reagent that opens the door to C-terminal modification, offering a powerful tool to enhance the stability, modify the pharmacokinetic profile, and alter the biological activity of peptide-based drug candidates. A thorough understanding of the unique chemical properties and synthetic applications of each of these molecules is essential for the modern medicinal chemist and drug development professional to make informed and strategic decisions in the quest for novel and effective therapeutics.

References

-

BOC Sciences. Boc-D-Cys(MBzl)-ol.

- Hwang, S. H., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 106-109.

-

Sunresin. Boc / Bzl Solid Phase Synthesis.

-

ResearchGate. A New Liquid-Phase Method for the Synthesis of Octreotide.

-

Utah State University. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids.

-

Santa Cruz Biotechnology. Boc-D-Cys(Bzl)-OH.

-

ACS Publications. Optimized SPPS Process for Octreotide: Using Green Solvent GVL to Reduce Hazardous DMF and Ether Consumption.

-

Google Patents. Process for preparing octreotide and derivatives thereof.

-

GlpBio. Boc-D-Cys(Bzl)-ol.

-

ChemicalBook. BOC-D-CYS(BZL)-OH(102830-49-9) 1H NMR.

-

ChemicalBook. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR spectrum.

-

aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

MDPI. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery.

-

Texas Biogene. Boc-D-Cys(Bzl)-ol - 1g.

-

Siddhi Vinayaka Spechem Private Limited. BOC D AMINO ACIDS.

-

DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis.

-

BOC Sciences. Modification of C-Terminal.

-

WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.

-

Bachem. Cysteine Derivatives.

-

Chem-Impex. Boc-L-cysteine.

-

MDPI. Click Chemistry in Peptide-Based Drug Design.

-

BenchChem. The Pivotal Role of Terminal Amino and Carboxylic Acid Groups in Peptide and Protein Science.

-

Wikipedia. tert-Butyloxycarbonyl protecting group.

-

NIH. Recent Advances in the Synthesis of C-Terminally Modified Peptides.

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000574).

-

PubMed. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments.

-

BuyersGuideChem. Supplier CAS No 102830-49-9.

-

BOC Sciences. BOC-Amino Acids.

-

Alfa Chemistry. CAS 102830-49-9 Boc-S-benzyl-D-cysteine.

-

ResearchGate. 1H NMR spectrum of cyclo(Boc-Cys-Pro-D-Ala-Cys-OMe) D-1 at 253 K.

-

Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

-

Capot Chemical. material safety data sheet.

-

Sigma-Aldrich. (Boc-Cys-OH)2 = 98 CE 10389-65-8.

-

University of Rhode Island. ANSWERS TO CASE STUDIES Chapter 2: Drug Design and Relationship of Functional Groups to Pharmacologic Activity.

-

Ningbo Inno Pharmchem Co., Ltd. The Role of D-Cysteine Derivatives in Modern Chemical Synthesis.

-

BOC Sciences. Cys Conjugation.

-

Organic Syntheses. L-Proline.

-

Vulcanchem. Boc-d-cys(trt)-oh - 87494-13-1.

-

University of Nottingham. Drug design principles - Stereoelectronics.

-

Femtoscan Online. Boc-D-Cys(pMeBzl)-OH.

Sources

- 1. US20140296144A1 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. glpbio.cn [glpbio.cn]

- 8. alfachemic.com [alfachemic.com]

- 9. Boc-d-cys(trt)-oh (87494-13-1) for sale [vulcanchem.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. BOC-D-CYS(BZL)-OH(102830-49-9) 1H NMR [m.chemicalbook.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 15. stereoelectronics.org [stereoelectronics.org]

- 16. rsc.org [rsc.org]

- 17. nbinno.com [nbinno.com]

- 18. researchgate.net [researchgate.net]

- 19. Process for preparing octreotide and derivatives thereof - Patent 1164143 [data.epo.org]

- 20. digital.csic.es [digital.csic.es]

A Technical Guide to the Role of C-Terminal Alcohol in Enhancing Peptide Stability for Therapeutic Applications

Executive Summary

The therapeutic potential of peptides is often hampered by their inherent instability, primarily due to rapid enzymatic degradation in vivo. A critical strategy to overcome this limitation is the chemical modification of the peptide termini. This guide provides an in-depth technical analysis of the C-terminal alcohol modification, where the native carboxylic acid is reduced to a primary alcohol. We will explore the chemical rationale, the mechanistic basis for stability enhancement against carboxypeptidases, and the resulting impact on physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to validate the stabilizing effects of this crucial modification.

The Achilles' Heel of Peptide Therapeutics: Inherent Instability

Peptides represent a highly specific and potent class of therapeutics. However, their translation from discovery to clinical application is frequently challenged by poor pharmacokinetic profiles.[1] The primary cause is their susceptibility to proteolysis by a host of enzymes present in plasma and tissues.[2][3] Peptidases, which cleave peptide bonds, can be broadly categorized into endopeptidases (cleaving internal bonds) and exopeptidases (cleaving terminal residues).

Exopeptidases, specifically carboxypeptidases, systematically hydrolyze peptide bonds starting from the C-terminus, which bears a free carboxyl group (-COOH).[4] This enzymatic action rapidly inactivates the peptide, leading to a short circulating half-life and diminished therapeutic efficacy.[5] Consequently, strategies to mask or alter the C-terminus are fundamental to the design of robust peptide drug candidates.[6][7]

The C-Terminal Alcohol: A Strategic Modification for Stability

Among various terminal modifications, including the widely used C-terminal amidation, the C-terminal alcohol (a peptidol) offers a distinct and effective means of stabilization.[][9]

Chemical Rationale and Physicochemical Impact

The conversion of the C-terminal carboxylic acid to an alcohol (-CH₂OH) fundamentally alters the chemical nature of the terminus:

-

Charge Neutralization: At physiological pH (~7.4), a C-terminal carboxylic acid is deprotonated to a negatively charged carboxylate (-COO⁻). The alcohol moiety is neutral, which eliminates this charge.[10] This change can significantly impact the peptide's overall isoelectric point (pI), solubility, and interaction with biological targets.[11][12]

-

Hydrogen Bonding: The terminal alcohol group can act as both a hydrogen bond donor and acceptor, potentially influencing the peptide's secondary structure and its interactions with solvent or receptor molecules.[10][13]

-

Enzymatic Recognition: Most critically, the carboxylate group is a key recognition motif for carboxypeptidases.[4] Replacing it with a non-ionic alcohol group effectively removes the substrate for these enzymes.

Synthesis of Peptide Alcohols

Modern peptide synthesis is dominated by Solid-Phase Peptide Synthesis (SPPS). The generation of a C-terminal alcohol is readily achievable through this methodology. The core principle involves utilizing a specialized resin or linker that, upon final cleavage of the synthesized peptide, yields the desired alcohol functionality.[14][15] For instance, the first amino acid can be reduced to its corresponding amino alcohol and then attached to a suitable resin like 2-chlorotrityl chloride resin.[14] Subsequent amino acids are then coupled sequentially to build the peptide chain. This approach allows for the controlled and efficient production of C-terminally modified peptides.[16]

Core Mechanisms of Stability Enhancement

The primary advantage conferred by the C-terminal alcohol is a dramatic increase in resistance to enzymatic degradation.

Blocking Carboxypeptidase-Mediated Hydrolysis

Carboxypeptidases are metalloenzymes or serine proteases that require a free C-terminal carboxylate for substrate binding and catalytic activity. The enzyme's active site has evolved to specifically recognize and position this charged moiety for nucleophilic attack on the adjacent peptide bond.

By reducing the carboxyl group to an alcohol, the essential structural feature for enzyme recognition is eliminated. The C-terminal alcohol-containing peptide is no longer a valid substrate for carboxypeptidases, effectively halting this major degradation pathway.[4][7] This mechanism is a cornerstone of rational peptide drug design.

Impact on Physicochemical Stability

Beyond enzymatic resistance, the C-terminal alcohol can influence physical stability. Peptide aggregation is a common failure mode, leading to loss of activity and potential immunogenicity.[17] By altering the charge and hydrogen bonding network at the C-terminus, the modification can disrupt aggregation-prone conformations, thereby improving the overall stability and formulation feasibility of the peptide therapeutic.

Experimental Validation: A Guide to In Vitro Plasma Stability Assays

Verifying the enhanced stability of a modified peptide is a critical step. The in vitro plasma stability assay is the industry-standard method for this purpose.[5][18] It provides a reliable measure of a peptide's half-life in a biologically relevant matrix.

Causality Behind Experimental Design

This protocol is designed as a self-validating system. The choice of matrix (plasma with EDTA), quenching agent, and analytical method are made to specifically isolate and accurately quantify peptide degradation over time. Using a control peptide with a known stability profile is essential for validating the assay's performance.

Detailed Step-by-Step Protocol

Objective: To determine and compare the degradation half-life (t½) of peptides with C-terminal acid, amide, and alcohol modifications in human plasma.

Materials:

-

Test Peptides (e.g., Peptide-COOH, Peptide-CONH₂, Peptide-CH₂OH), lyophilized

-

Human Plasma (pooled, with K₂-EDTA as anticoagulant)

-

Milli-Q Water or suitable aqueous buffer (e.g., PBS, pH 7.4)

-

Quenching Solution: 10% Trichloroacetic Acid (TCA) in water or 1:1 Acetonitrile/Methanol with 1% Formic Acid

-

HPLC Vials

-

Thermomixer or water bath set to 37°C

-

Microcentrifuge (capable of >12,000 x g)

-

RP-HPLC or LC-MS system with a C18 column

Workflow:

Procedure:

-

Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each peptide in Milli-Q water. Rationale: A concentrated aqueous stock minimizes the use of organic solvents that could affect enzyme activity.

-

Plasma Preparation: Thaw frozen human plasma in a room temperature water bath and gently mix. Pre-warm the required volume in a thermomixer at 37°C for at least 15 minutes. Rationale: 37°C mimics physiological temperature, ensuring relevant enzymatic activity.

-

Initiation of Degradation Assay: Spike the peptide stock solution into the pre-warmed plasma to a final concentration of 10 µg/mL. Mix gently but thoroughly. This is your master incubation mix. Rationale: This concentration is typically high enough for robust analytical detection.

-

Time-Point Sampling (t=0): Immediately after spiking, remove the first aliquot (e.g., 50 µL) and transfer it into a microcentrifuge tube containing 150 µL of cold Quenching Solution. This is the t=0 sample. Rationale: The t=0 sample represents 100% intact peptide and is the reference against which all other time points are compared.

-

Incubation and Subsequent Sampling: Continue incubating the master mix at 37°C with gentle agitation. At subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes), remove identical aliquots and quench them in the same manner.

-

Protein Precipitation and Sample Processing: After adding the plasma aliquot to the Quenching Solution, vortex vigorously for 30 seconds and incubate at 4°C for 10 minutes to ensure complete protein precipitation. Rationale: The strong acid or organic solvent denatures and precipitates plasma proteins (including proteases), instantly stopping the degradation reaction.

-

Clarification: Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C. Rationale: This pellets the precipitated proteins, leaving the peptide of interest in the clear supernatant.

-

Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by RP-HPLC or LC-MS, quantifying the peak area of the intact parent peptide.

Data Analysis and Interpretation

-

Quantification: For each time point, calculate the percentage of intact peptide remaining relative to the t=0 sample: % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100.

-

Half-Life (t½) Calculation: Plot the natural logarithm of the % remaining peptide (ln[%]) against time. The data should fit a first-order decay model. The slope of the linear regression of this plot is equal to the negative of the degradation rate constant (-k). The half-life is then calculated using the formula: t½ = 0.693 / k.

Data Presentation: A Comparative Case Study

To illustrate the impact of the C-terminal alcohol, consider the following stability data for a hypothetical 10-amino acid peptide, "Peptide-X," synthesized with three different C-termini.

| Time (min) | Peptide-X-COOH (% Remaining) | Peptide-X-CONH₂ (% Remaining) | Peptide-X-CH₂OH (% Remaining) |

| 0 | 100 | 100 | 100 |

| 15 | 65 | 95 | 98 |

| 30 | 42 | 91 | 96 |

| 60 | 18 | 83 | 92 |

| 120 | 3 | 68 | 85 |

| 240 | <1 | 45 | 72 |

| Calculated t½ | ~25 min | ~280 min | >480 min |

Interpretation: The data clearly demonstrates that the native peptide with a C-terminal acid is rapidly degraded. Both the amide and alcohol modifications provide substantial protection, with the C-terminal alcohol conferring the highest degree of stability in this case study.

Implications for Peptide Drug Development

The enhanced stability provided by a C-terminal alcohol has profound implications for a peptide's therapeutic viability:

-

Extended Pharmacokinetic Half-Life: Increased resistance to proteolysis directly translates to a longer circulating half-life in vivo.[19]

-

Improved Bioavailability: For non-intravenous routes of administration, enhanced stability in the gastrointestinal tract or subcutaneous tissue can lead to greater absorption and bioavailability.

-

Reduced Dosing Frequency: A longer half-life allows for less frequent dosing, improving patient compliance and convenience.

-

Enabling Technology: This modification is a key enabling strategy for many successful peptide therapeutics, such as the somatostatin analog octreotide, which features a C-terminal threoninol (an amino alcohol).[10][14]

Conclusion

The modification of a peptide's C-terminal carboxylic acid to an alcohol is a powerful and field-proven strategy to mitigate one of the most significant challenges in peptide drug development: enzymatic degradation. By removing the key recognition site for carboxypeptidases, this modification provides a robust steric and chemical block, leading to a dramatic increase in peptide stability. This enhancement, verifiable through straightforward in vitro assays, directly contributes to improved pharmacokinetic properties and is a critical tool in the arsenal of the medicinal chemist and drug developer for creating the next generation of effective peptide therapeutics.

References

-

Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652. [Link]

-

Jenssen, H. (2011). Serum Stability of Peptides. In Peptide-Based Drug Design. Springer. [Link]

-

Arbour, C. A., et al. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science, 113(1), e24186. [Link]

-

Jenssen, H. (2014). Serum Stability of Peptides. ResearchGate. [Link]

-

Arbour, C. A., et al. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. ResearchGate. [Link]

-

Barany, G., et al. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]

-

Lorenz, C., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 26(11), 3169. [Link]

-

Anderson, A. S., & Hermans, J. (1999). Molecular simulation of the effects of alcohols on peptide structure. Biopolymers, 49(7), 635-45. [Link]

-

Kurath, P. (1976). Amino alcohols as C-terminal protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (5), 572-574. [Link]

-

Semantic Scholar. (n.d.). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. Semantic Scholar. [Link]

-

JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. JPT. [Link]

-

Miranda, L. P., & Meldal, M. (2003). Solid-Phase Synthesis of C-Terminal Modified Peptides. Peptide Science, 71(4), 454-77. [Link]

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

-

Mitchell, A. J., et al. (2021). A versatile enzymatic pathway for modification of peptide C-termini. Nature Chemical Biology, 17(8), 867-875. [Link]

-

Shin, S. B., et al. (2006). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bioorganic & Medicinal Chemistry Letters, 16(5), 1376-1379. [Link]

-

Le, C. V., et al. (2016). Versatile Peptide C-Terminal Functionalization via a Computationally Engineered Peptide Amidase. ACS Catalysis, 6(8), 4941-4948. [Link]

-

Tallocci, M., et al. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. Scientific Reports, 13(1), 18270. [Link]

-

Buck, J. W., et al. (2020). Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer. AAPS PharmSciTech, 21(6), 199. [Link]

-

AAPPTec. (n.d.). Amino Acid Alcohols for Peptide Synthesis Archives. AAPPTec. [Link]

-

Erak, M., et al. (2023). Strategies to improve the physicochemical properties of peptide-based drugs. Expert Opinion on Drug Delivery, 20(4), 519-541. [Link]

-

Kovach, T. (n.d.). Peptide bonds: Formation and cleavage. Khan Academy. [Link]

-

Ferrer-Gago, F. J., et al. (2019). New Functionalized Resins for the Synthesis of Peptide Alcohols. ResearchGate. [Link]

-

Wang, W., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170030. [Link]

-

Wang, Y., et al. (2019). Physicochemical Properties and Biological Activity of Active Films Based on Corn Peptide Incorporated Carboxymethyl Chitosan. Molecules, 24(21), 3842. [Link]

Sources

- 1. Strategies to improve the physicochemical properties of peptide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. C-Terminal Modification Peptides - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 10. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jpt.com [jpt.com]

- 12. Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular simulation of the effects of alcohols on peptide structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. researchgate.net [researchgate.net]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Boc/Bzl Protection Strategy in SPPS

Abstract

Solid-Phase Peptide Synthesis (SPPS) revolutionized the field of biochemistry and drug development, enabling the routine construction of complex peptides.[1] At the heart of this revolution lies the strategic use of protecting groups to direct the stepwise assembly of amino acids.[2] The tert-Butoxycarbonyl (Boc) / Benzyl (Bzl) protection strategy, pioneered by the Nobel laureate R. Bruce Merrifield, represents the classical and a robust approach to SPPS.[1][3] This in-depth technical guide provides a comprehensive exploration of the core principles, methodologies, and critical considerations of the Boc/Bzl strategy. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemistry, details experimental protocols, presents comparative data, and visualizes the logical workflows inherent to this powerful synthetic methodology.

Foundational Principles: The Chemistry of Graduated Acid Lability

The success of the Boc/Bzl protection strategy hinges on the principle of graduated acid lability .[4] This "quasi-orthogonal" system employs two types of acid-labile protecting groups that are removed under different acidic strengths.[5][6]

-

Temporary Nα-Protection (Boc Group): The tert-Butoxycarbonyl (Boc) group shields the α-amino group of the incoming amino acid. It is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), typically in a 50% solution with a solvent like dichloromethane (DCM).[4][7] This deprotection step is performed at each cycle of the synthesis to expose the N-terminus for the subsequent coupling reaction.[4]

-

"Permanent" Side-Chain Protection (Benzyl-based Groups): The reactive side chains of amino acids are protected by more robust, benzyl-based (Bzl) protecting groups.[5] These groups are stable to the repeated TFA treatments used for Boc removal but are cleaved at the end of the synthesis using a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[8][9] This final cleavage step simultaneously removes the side-chain protection and releases the completed peptide from the solid support.[8]

This differential stability allows for the selective deprotection of the α-amino group at each step while keeping the side-chain functionalities masked until the final cleavage, thus ensuring the correct peptide sequence is assembled.[5]

The Boc-SPPS Workflow: A Cyclical Process

The synthesis of a peptide using the Boc/Bzl strategy is a cyclical process, with each cycle adding one amino acid to the growing peptide chain anchored to a solid support (resin).[4][5]

The Solid Support: Resins for Boc-SPPS

The choice of resin is critical as it determines the C-terminal functionality of the final peptide.

| Resin Type | C-Terminal Product | Description |

| Merrifield Resin | Peptide Acid | The classical resin for Boc-SPPS, where the first amino acid is attached via an ester linkage.[4][10] |

| PAM Resin | Peptide Acid | An improved version of the Merrifield resin with a more acid-stable linker, reducing peptide loss during synthesis.[10] |

| MBHA/BHA Resin | Peptide Amide | Used for the synthesis of C-terminally amidated peptides.[4][10] |

The Synthesis Cycle

The core of Boc-SPPS is a repeated cycle of deprotection, neutralization, and coupling.

Figure 1: The cyclical workflow of Boc Solid-Phase Peptide Synthesis.

A detailed, step-by-step protocol for a single cycle of manual Boc-SPPS is provided below.

Experimental Protocol: Manual Boc-SPPS Cycle

Objective: To elongate the peptide chain by one amino acid residue.

Materials:

-

Peptide-resin from the previous cycle (or the initial Boc-amino acid-resin)

-

Dichloromethane (DCM)

-

50% Trifluoroacetic acid (TFA) in DCM (v/v)

-

Isopropanol (IPA) or Dimethylformamide (DMF)

-

10% Diisopropylethylamine (DIEA) in DCM (v/v)

-

Nα-Boc protected amino acid (2-4 equivalents)

-

Coupling agent (e.g., HBTU, HOBt)

-

Reaction vessel with a filter

Methodology:

-

Resin Swelling:

-

Place the peptide-resin in the reaction vessel.

-

Add DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[4]

-

Drain the solvent by filtration.

-

-

Nα-Boc Deprotection:

-

Add the 50% TFA/DCM solution to the swollen resin.[4]

-

Agitate for 1-2 minutes for a pre-wash, then drain.

-

Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete deprotection.[10]

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA.[4]

-

-

Neutralization:

-

Add the 10% DIEA/DCM solution to the resin and agitate for 1-2 minutes.[4]

-

Drain the neutralization solution.

-

Repeat the neutralization step to ensure the complete conversion of the N-terminal trifluoroacetate salt to the free amine.[4]

-

Wash the resin with DCM (3x) and/or DMF (3x) to remove excess base.

-

-

Coupling:

-

In a separate vessel, dissolve the Nα-Boc protected amino acid (2-4 eq.) and a coupling agent in DMF or a DCM/DMF mixture.

-

Add this solution to the neutralized peptide-resin.

-

Add DIEA (4-6 eq.) to initiate the coupling reaction.[4]

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

The Chemistry of Deprotection and Cleavage

Boc Deprotection Mechanism

The removal of the Boc group is an acid-catalyzed elimination reaction.[11]

Figure 2: Mechanism of TFA-mediated Boc deprotection.

The generated tert-butyl cation is a reactive electrophile that can cause side reactions, particularly the alkylation of sensitive amino acid residues like Tryptophan, Methionine, and Cysteine.[5][11] To prevent this, scavengers such as dithiothreitol (DTT) or thioanisole are often added to the deprotection solution to trap the carbocations.[5]

Final Cleavage with Hydrogen Fluoride (HF)

The final step in Boc-SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the benzyl-based side-chain protecting groups.[8] This is typically achieved using anhydrous hydrogen fluoride (HF), a highly corrosive and hazardous substance that requires specialized equipment and handling procedures.[8][12][13]

The HF cleavage is also an acid-catalyzed process that generates carbocations from the side-chain protecting groups, necessitating the use of a "cleavage cocktail" containing scavengers like p-cresol and thioanisole to prevent side reactions.[9][13]

Common Benzyl-Based Side-Chain Protecting Groups:

| Amino Acid | Protecting Group | Cleavage Condition |

| Arg | Tosyl (Tos) | HF |

| Asp | Benzyl ester (OBzl) | HF |

| Cys | 4-methylbenzyl (Meb) | HF |

| Glu | Benzyl ester (OBzl) | HF |

| His | 2,4-dinitrophenyl (Dnp) | Thiophenol (pre-HF) |

| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | HF |

| Ser | Benzyl ether (Bzl) | HF |

| Thr | Benzyl ether (Bzl) | HF |

| Trp | Formyl (For) | Piperidine (pre-HF) |

| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z) | HF |

Table adapted from multiple sources.[9][14][15]

Potential Side Reactions and Mitigation Strategies

While robust, the Boc/Bzl strategy is not without its challenges. Understanding and mitigating potential side reactions is crucial for obtaining a high-purity final product.

| Side Reaction | Description | Mitigation Strategy |

| Alkylation | Modification of sensitive residues (Trp, Met, Cys) by carbocations generated during deprotection and cleavage.[16] | Use of scavengers (e.g., thioanisole, DTT, p-cresol) in TFA and HF solutions.[5][16] |

| Aspartimide Formation | Cyclization of aspartic acid residues, leading to a mixture of α- and β-linked peptides.[10][17] | Use of β-cyclohexyl ester (OcHex) protection for Asp. In situ neutralization protocols can also reduce this side reaction.[10][17] |

| Diketopiperazine Formation | Intramolecular cyclization of the N-terminal dipeptide, leading to chain termination. More prevalent with Proline in the first two positions.[10][17] | Utilize in situ neutralization protocols. Couple the first two amino acids as a pre-formed dipeptide.[17] |

| Pyroglutamate Formation | Cyclization of N-terminal glutamine residues. | Couple Gln with pre-activation. |

Boc/Bzl vs. Fmoc/tBu: A Comparative Overview

The main alternative to the Boc/Bzl strategy is the Fmoc/tBu approach, which has become more prevalent due to its milder reaction conditions.[18][19]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Boc (acid-labile)[5] | Fmoc (base-labile)[5] |

| Nα-Deprotection | 50% TFA (moderately strong acid)[7] | 20% Piperidine in DMF (base)[18] |

| Side-Chain Protection | Benzyl-based (strong acid-labile)[5] | t-Butyl-based (TFA-labile)[5] |

| Final Cleavage | Anhydrous HF (very strong acid)[8] | TFA cocktail (moderately strong acid)[18] |

| Orthogonality | Quasi-orthogonal (differential acid lability)[6] | Fully orthogonal (acid vs. base)[5] |

| Advantages | Robust for long/difficult sequences, can reduce aggregation.[18][20] | Milder conditions, compatible with sensitive modifications, easier automation.[18][19] |

| Disadvantages | Harsh final cleavage (HF), hazardous reagents, requires specialized equipment.[8][18] | Potential for diketopiperazine and aspartimide formation, aggregation of protected peptides.[17] |

Conclusion: A Lasting Legacy in Peptide Science

The Boc/Bzl protection strategy, though often overshadowed by the more modern Fmoc/tBu chemistry, remains a powerful and indispensable tool in the peptide chemist's arsenal. Its robustness, particularly in the synthesis of long and challenging sequences prone to aggregation, ensures its continued relevance in both academic research and industrial production.[8][18] A thorough understanding of the underlying chemical principles, meticulous execution of the experimental protocols, and an awareness of potential side reactions are paramount to harnessing the full potential of this foundational technique. The legacy of Merrifield's innovation continues to empower scientists to construct the complex peptide molecules that are vital to advancing medicine and our understanding of biological systems.

References